molecular formula C13H16O3 B8392853 Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate

Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate

Cat. No.: B8392853
M. Wt: 220.26 g/mol
InChI Key: PUZYZFPWXIKJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate is an organic compound with the molecular formula C13H16O3 It is an ester derivative of 3-(3,5-dimethyl-4-formylphenyl)propionic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate typically involves the esterification of 3-(3,5-dimethyl-4-formylphenyl)propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(3,5-dimethyl-4-formylphenyl)propionic acid+methanolacid catalystMethyl 3-(3,5-dimethyl-4-formylphenyl)propionate+water\text{3-(3,5-dimethyl-4-formylphenyl)propionic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(3,5-dimethyl-4-formylphenyl)propionic acid+methanolacid catalyst​Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as sulfonated resins can facilitate the esterification process, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(3,5-dimethyl-4-carboxyphenyl)propionic acid.

    Reduction: Methyl 3-(3,5-dimethyl-4-hydroxymethylphenyl)propionate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate depends on its chemical reactivity and interactions with other molecules. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new bonds and functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-phenylpropionate
  • Methyl 3-(4-hydroxyphenyl)propionate
  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Uniqueness

Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate is unique due to the presence of both the formyl and ester functional groups, which provide distinct reactivity and potential for diverse applications. The dimethyl substitution on the aromatic ring also contributes to its unique chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 3-(4-formyl-3,5-dimethylphenyl)propanoate

InChI

InChI=1S/C13H16O3/c1-9-6-11(4-5-13(15)16-3)7-10(2)12(9)8-14/h6-8H,4-5H2,1-3H3

InChI Key

PUZYZFPWXIKJFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-formyl-3,5-dimethylphenyl)-acrylic acid methyl ester (900 mg, 4.1 mmol) and 10% Pd/C (90 mg) in CH2Cl2 (20 mL) was hydrogenated at one atm overnight. The catalyst was filtered through Celite and washed with CH2Cl2. The solvent was removed under reduced pressure and the residue was purified by flash chromatography (heptane/EtOAc=5:1) to give the title compound. MS: m/z 221 (M+1).
Name
3-(4-formyl-3,5-dimethylphenyl)-acrylic acid methyl ester
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.